BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Characterization Guide: ([5-(2-
Chlorophenyl)isoxazol-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

([5-(2-Chlorophenyl)isoxazol-3-
Compound Name:
YL]methyl)amine

cat. No.: B10905538

Introduction & Compound Identity

([5-(2-Chlorophenyl)isoxazol-3-yllmethyl)amine (CAS: 1160245-59-9 for HCI salt) is a
critical heterocyclic building block in medicinal chemistry.[1] The isoxazole scaffold acts as a
bioisostere for amide or ester linkages, providing metabolic stability and rigidifying the
molecular geometry. This specific derivative, featuring a 2-chlorophenyl group at the 5-position
and a primary aminomethyl group at the 3-position, serves as a versatile intermediate for
synthesizing kinase inhibitors, GABAergic ligands, and anti-infective agents.

Chemical Identity Table
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Property Detail

1-[5-(2-Chlorophenyl)1,2-oxazol-3-

IUPAC Name _
ylImethanamine
Common Name ([5-(2-Chlorophenyl)isoxazol-3-yllmethyl)amine
Molecular Formula C10H9CIN20
] 208.64 g/mol (Free Base) / 245.10 g/mol (HCI
Molecular Weight
Salt)
CAS Number 1160245-59-9 (HCI)
SMILES Clclccecc1C2=CC(=NO2)CN
Appearance Off-white to pale yellow solid

Synthesis & Reaction Pathway

The most robust synthesis of 3,5-disubstituted isoxazoles involves a [3+2] cycloaddition

between a nitrile oxide and a terminal alkyne. This method ensures high regioselectivity,

favoring the 3,5-isomer over the 3,4-isomer due to steric and electronic control.

Mechanistic Workflow

Oxime Formation: Condensation of 2-chlorobenzaldehyde with hydroxylamine.

Chlorination: Conversion to 2-chlorobenzohydroximoyl chloride using NCS (N-
chlorosuccinimide) or chlorine gas.

Cycloaddition:In situ generation of the nitrile oxide via base-mediated dehydrohalogenation,
followed by trapping with N-Boc-propargylamine.

Deprotection: Acidic cleavage of the Boc group to yield the target amine salt.
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Figure 1: Regioselective synthesis via [3+2] cycloaddition of nitrile oxide and propargylamine
derivative.

Spectroscopic Characterization

Accurate structural validation relies on identifying the diagnostic isoxazole proton and the
specific substitution pattern of the chlorophenyl ring.

Mass Spectrometry (LC-MS/HRMS)

The presence of a single chlorine atom provides a distinct isotopic signature essential for
confirmation.

 lonization Mode: ESI+ (Electrospray lonization, Positive mode)
e Molecular lon [M+H]*:

o m/z 209.05 (3°Cl isotope, 100% relative abundance)

o m/z 211.05 (3’Cl isotope, ~32% relative abundance)
o Fragmentation Pattern:

o Loss of NHs ([M+H-17]*): Observed at m/z ~192.

o Isoxazole Ring Cleavage: Characteristic fragmentation often involves the loss of the nitrile
fragment or CO/HCN, though the 2-Cl-phenyl cation (m/z 111/113) is a common high-
energy fragment.
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Proton NMR (*H NMR)

Solvent: DMSO-ds (Common for HCI salts)

Diagnostic

Shift (6 ppm) Multiplicity Integration Assignment i
ote

Ammonium
rotons
8.40 - 8.60 Broad s 3H -NHs3* P
(exchangeable

with D20).

Ortho to
isoxazole;
deshielded by

ring current.

7.85 dd 1H Ar-H (6"

Ortho to
7.65 dd 1H Ar-H (3" ]
Chlorine.

Meta/Para

7.45-7.55 m 2H Ar-H (4', 5"
protons.

Critical
Diagnostic:
Singlet in the
7.15 S 1H Isoxazole H-4 6.9-7.2 range
confirms the 3,5-
substitution

pattern.

Methylene

adjacent to
4.15 qors 2H -CH2-N i

isoxazole and

ammonium.

Expert Insight: In the free base form (CDCIs), the methylene signal shifts upfield to ~3.90 ppm,
and the amine protons appear as a broad singlet ~1.6-2.0 ppm. The H-4 isoxazole singlet is the
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most reliable indicator of successful cyclization; absence of this singlet suggests ring opening
or incomplete reaction.

Carbon NMR (**C NMR)

Solvent: DMSO-ds[2]

Isoxazole C-5 (~166 ppm): Most deshielded carbon, adjacent to Oxygen.

Isoxazole C-3 (~160 ppm): Adjacent to Nitrogen.

Aromatic C-ClI (~132 ppm): Distinctive shift due to chlorine substitution.

Isoxazole C-4 (~102-104 ppm): Characteristic high-field aromatic signal for isoxazoles.

Benzylic/Amine Carbon (~34-36 ppm): The -CH2-NH:z carbon.

Infrared Spectroscopy (FT-IR)

e 3400 - 2600 cm~*: Broad ammonium N-H stretch (if salt) or sharp doublets ~3300/3400 cm~1
(if free base).

1610 - 1590 cm~*: C=N stretching (Isoxazole ring).

1450 - 1400 cm~1: C=C aromatic skeletal vibrations.

1050 - 1000 cm~1: C-O stretch (Isoxazole ring breathing).

750 cm~1: C-Cl stretch (Ortho-substitution pattern often gives a strong band here).

Experimental Protocols
Protocol A: Purity Analysis via HPLC

To ensure the compound is suitable for biological screening, purity must be >95%.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).

o Mobile Phase:
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o A: Water + 0.1% TFA (Trifluoroacetic acid)

o B: Acetonitrile + 0.1% TFA

e Gradient: 5% B to 95% B over 10 minutes.
e Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Amine absorption).

o Retention Time: Expect elution around 5.5 - 6.5 min depending on exact gradient, slightly
later than unsubstituted phenyl analogs due to the lipophilic Cl atom.

Protocol B: Free Base Generation (from HCI Salt)

For reactions requiring the nucleophilic free amine:

e Dissolve 100 mg of the HCI salt in 5 mL DCM.

e Add 5 mL of saturated aqueous NaHCOs.

« Vigorously stir for 10 minutes.

o Separate the organic layer and extract the aqueous layer 2x with DCM.
o Dry combined organics over Na2SOa4 and concentrate in vacuo.

» Note: Use immediately to avoid formation of carbamates from atmospheric COs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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